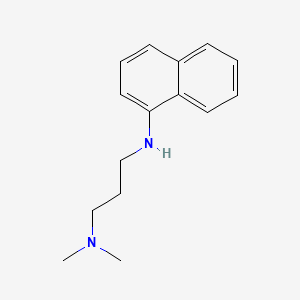
4-(Butan-2-YL)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butan-2-YL)benzene-1,2-diol typically involves the alkylation of catechol. One common method is the Friedel-Crafts alkylation, where catechol reacts with 2-butanol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to ensure selective alkylation at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or other solid acids can be employed to facilitate the reaction, and the process parameters are optimized to maximize the output while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can lead to the formation of corresponding dihydroxy derivatives. Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization. Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation reactions using halogens in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated catechols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(Butan-2-YL)benzene-1,2-diol is used as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving catechols. It serves as a model substrate for investigating the activity of catechol oxidases and other related enzymes.
Medicine: Potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is utilized in the production of antioxidants, stabilizers, and other specialty chemicals. Its role as an intermediate in the synthesis of polymers and resins is also noteworthy.
Wirkmechanismus
The mechanism by which 4-(Butan-2-YL)benzene-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of quinones. These quinones can further participate in redox cycling, generating reactive oxygen species (ROS) that may have biological implications.
Vergleich Mit ähnlichen Verbindungen
Catechol (benzene-1,2-diol): The parent compound, lacking the butan-2-yl group.
4-Methylcatechol (4-methylbenzene-1,2-diol): Similar structure with a methyl group instead of a butan-2-yl group.
4-Ethylcatechol (4-ethylbenzene-1,2-diol): Features an ethyl group in place of the butan-2-yl group.
Uniqueness: 4-(Butan-2-YL)benzene-1,2-diol is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic properties. This modification can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C10H14O2 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
4-butan-2-ylbenzene-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-3-7(2)8-4-5-9(11)10(12)6-8/h4-7,11-12H,3H2,1-2H3 |
InChI-Schlüssel |
WGGXNHOXAQXOAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Butyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate](/img/structure/B11997860.png)
![4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11997865.png)
![S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate](/img/structure/B11997872.png)
![[4-bromo-2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B11997881.png)


![Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997900.png)

![{2-[(E)-{[3-(4-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid](/img/structure/B11997919.png)
